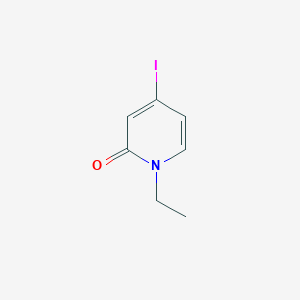
1-Ethyl-4-iodo-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-iodo-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and a pyridinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone typically involves the iodination of a pyridinone precursor. One common method is the reaction of 1-ethyl-2(1H)-pyridinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-iodo-2(1H)-pyridinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridinone ring can be reduced to form piperidinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-ethyl-4-substituted-2(1H)-pyridinone derivatives.
Oxidation: Formation of 1-ethyl-4-iodo-2-pyridinecarboxylic acid or 1-ethyl-4-iodo-2-pyridinecarboxaldehyde.
Reduction: Formation of 1-ethyl-4-iodo-2-piperidinone.
Aplicaciones Científicas De Investigación
1-Ethyl-4-iodo-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-iodo-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The pyridinone ring can engage in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-4-chloro-2(1H)-pyridinone
- 1-Ethyl-4-bromo-2(1H)-pyridinone
- 1-Ethyl-4-fluoro-2(1H)-pyridinone
Uniqueness
1-Ethyl-4-iodo-2(1H)-pyridinone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. Iodine is larger and more polarizable than other halogens, leading to stronger halogen bonding interactions and potentially enhanced biological activity. This makes this compound a valuable compound for research and development in various fields.
Propiedades
Número CAS |
889865-48-9 |
|---|---|
Fórmula molecular |
C7H8INO |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
1-ethyl-4-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 |
Clave InChI |
KZFMNBHGELUYLS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=CC1=O)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Methoxyphenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451502.png)
![6-(3,4-Dimethoxyphenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8451507.png)
![2-methyl-1H-Imidazo[4,5-b]quinoxaline](/img/structure/B8451509.png)
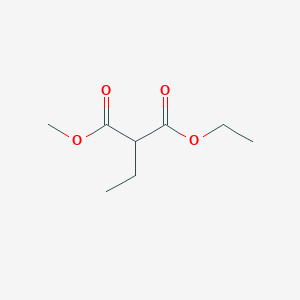
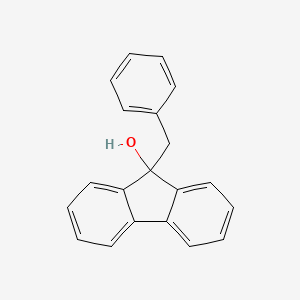
![2-{[(3-Chloro-4-fluorophenyl)thio]methyl}pyridine](/img/structure/B8451524.png)
![4-(2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)cyclohexan-1-one](/img/structure/B8451529.png)
![4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B8451540.png)
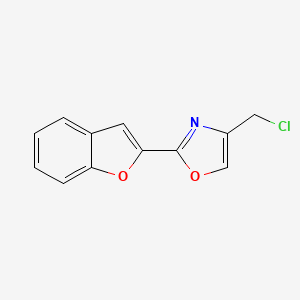
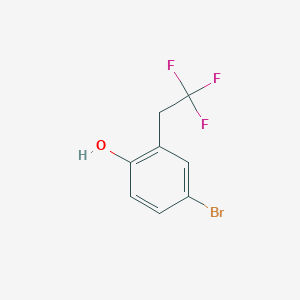


![4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B8451568.png)
![3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B8451579.png)
